N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide
Description
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide is a heterocyclic compound that features a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the triazole and pyridine rings imparts unique chemical properties, making it a valuable target for synthesis and study.
Properties
IUPAC Name |
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-5-2-6-19-12(11)14(24)22-10-4-1-3-9(7-10)13-20-8-21-23-13/h1-8H,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLKDFNKAYAOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=N2)C(F)(F)F)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazines and carboxylic acids. The pyridine ring is then introduced via a coupling reaction with appropriate reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as one-pot synthesis and parallel synthesis are employed to streamline the process. These methods minimize the need for extensive purification steps and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole or pyridine rings, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects. The pyridine ring enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyridine derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant containing a triazole ring.
Nefazodone: An antidepressant with a triazole structure
Uniqueness
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-3-(trifluoromethyl)pyridine-2-carboxamide is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
